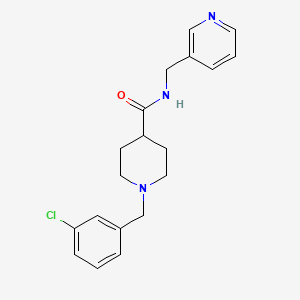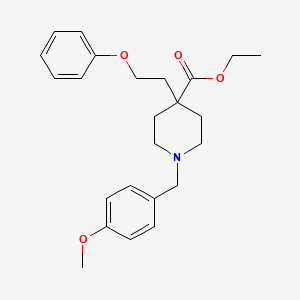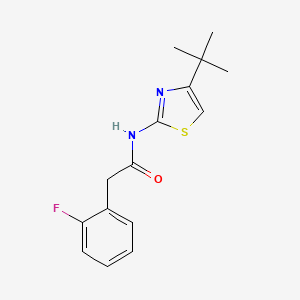
1-(3-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound with potential therapeutic applications in the field of medicine. This compound is commonly referred to as '3-Cl-PB' and is a member of the piperidine class of compounds. In
Wirkmechanismus
The exact mechanism of action of 3-Cl-PB is not fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Modulation of the sigma-1 receptor has been shown to have therapeutic potential in the treatment of various disorders, including depression, anxiety, and drug addiction.
Biochemical and Physiological Effects:
Studies have shown that 3-Cl-PB has various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce glutamate release, which may contribute to its antipsychotic effects. Additionally, 3-Cl-PB has been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Cl-PB in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. However, one limitation of using 3-Cl-PB is its relatively low potency and efficacy compared to other sigma-1 receptor modulators. This may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of 3-Cl-PB. One direction is to further elucidate its mechanism of action at the molecular level. This may lead to the development of more potent and selective sigma-1 receptor modulators. Another direction is to investigate its potential therapeutic applications in other disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the long-term safety and efficacy of 3-Cl-PB in humans.
Synthesemethoden
The synthesis of 3-Cl-PB involves the reaction of 3-chlorobenzylamine with 3-pyridinylmethylpiperidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 3-Cl-PB.
Wissenschaftliche Forschungsanwendungen
3-Cl-PB has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of drug addiction, specifically cocaine addiction. 3-Cl-PB has been shown to reduce cocaine-induced hyperactivity and reinstatement of cocaine-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-5-1-3-15(11-18)14-23-9-6-17(7-10-23)19(24)22-13-16-4-2-8-21-12-16/h1-5,8,11-12,17H,6-7,9-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWZYMPZVEASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030478.png)

![ethyl 4-{[(5-hydroxy-3-pyridinyl)carbonyl]amino}butanoate hydrochloride](/img/structure/B5030491.png)
![4-(5-chloro-2-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5030493.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5030501.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![2-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5030505.png)
![3-(5-bromo-2-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5030507.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)
